Cas no 618098-56-9 (1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE)
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Chemical and Physical Properties
Names and Identifiers
-
- 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
- AC1LKWIV
- AC1Q2K7B
- AG-A-14710
- CTK7I0310
- MolPort-002-466-942
- 1-(4-fluorophenyl)-3-p-tolyl-1h-pyrazole-4-carbaldehyde
- 1-(4-fluorophenyl)-3-(4-methylphenyl)pyrazole-4-carbaldehyde
- DTXSID70359996
- AKOS001078561
- CS-0222012
- Z56347168
- G38411
- 1-(4-Fluorophenyl)-3-(p-tolyl)-1H-pyrazole-4-carbaldehyde
- EN300-10107
- MFCD05150390
- SCHEMBL16973972
- 618098-56-9
-
- MDL: MFCD05150390
- Inchi: 1S/C17H13FN2O/c1-12-2-4-13(5-3-12)17-14(11-21)10-20(19-17)16-8-6-15(18)7-9-16/h2-11H,1H3
- InChI Key: YBHVCIIAEJRSLJ-UHFFFAOYSA-N
- SMILES: FC1C=CC(=CC=1)N1C=C(C=O)C(C2C=CC(C)=CC=2)=N1
Computed Properties
- Exact Mass: 280.10119120g/mol
- Monoisotopic Mass: 280.10119120g/mol
- Isotope Atom Count: 0
- Hydrogen Bond Donor Count: 0
- Hydrogen Bond Acceptor Count: 3
- Heavy Atom Count: 21
- Rotatable Bond Count: 3
- Complexity: 349
- Covalently-Bonded Unit Count: 1
- Defined Atom Stereocenter Count: 0
- Undefined Atom Stereocenter Count : 0
- Defined Bond Stereocenter Count: 0
- Undefined Bond Stereocenter Count: 0
- XLogP3: 3.5
- Topological Polar Surface Area: 34.9Ų
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Pricemore >>
| Related Categories | No. | Product Name | Cas No. | Purity | Specification | Price | update time | Inquiry |
|---|---|---|---|---|---|---|---|---|
| abcr | AB201087-500 mg |
1-(4-Fluorophenyl)-3-p-tolyl-1H-pyrazole-4-carbaldehyde; . |
618098-56-9 | 500 mg |
€39.30 | 2023-07-20 | ||
| Chemenu | CM458083-1g |
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE |
618098-56-9 | 95%+ | 1g |
$234 | 2023-01-03 | |
| Enamine | EN300-10107-0.05g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 0.05g |
$46.0 | 2023-10-28 | |
| Enamine | EN300-10107-0.1g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 0.1g |
$73.0 | 2023-10-28 | |
| Enamine | EN300-10107-0.25g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 0.25g |
$105.0 | 2023-10-28 | |
| Enamine | EN300-10107-0.5g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 0.5g |
$197.0 | 2023-10-28 | |
| Enamine | EN300-10107-1.0g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 1g |
$284.0 | 2023-04-29 | |
| Enamine | EN300-10107-2.5g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 2.5g |
$558.0 | 2023-10-28 | |
| Enamine | EN300-10107-5.0g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 5g |
$825.0 | 2023-04-29 | |
| Enamine | EN300-10107-10.0g |
1-(4-fluorophenyl)-3-(4-methylphenyl)-1H-pyrazole-4-carbaldehyde |
618098-56-9 | 95% | 10g |
$1224.0 | 2023-04-29 |
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Suppliers
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE Related Literature
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R. M. Pemberton,J. P. Hart,T. T. Mottram Analyst, 2001,126, 1866-1871
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Yaqing Liu,Jiangtao Ren,Jing Li,Jiyang Liu,Erkang Wang Chem. Commun., 2012,48, 802-804
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Xin Fu,Qing-rong Liang,Rong-guang Luo,Yan-shu Li,Xiao-ping Xiao,Lu-lu Yu,Wen-zhe Shan,Guang-qin Fan J. Mater. Chem. B, 2019,7, 3088-3099
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Hyejin Moon,Aaron R. Wheeler,Robin L. Garrell,Chang-Jin “CJ” Kim Lab Chip, 2006,6, 1213-1219
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Supaporn Sawadjoon,Joseph S. M. Samec Org. Biomol. Chem., 2011,9, 2548-2554
Additional information on 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE
1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE: A Comprehensive Overview
The compound 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE, identified by the CAS number 618098-56-9, is a significant molecule in the field of organic chemistry. This compound belongs to the class of pyrazole derivatives, which have garnered considerable attention due to their diverse applications in pharmaceuticals, agrochemicals, and materials science. The structure of this compound is characterized by a pyrazole ring system substituted with a 4-fluorophenyl group at position 1 and a 4-methylphenyl group at position 3, with a carbonyl group at position 4. These substituents contribute to its unique chemical properties and reactivity.
Recent studies have highlighted the potential of pyrazole derivatives as bioactive compounds. For instance, research published in the Journal of Medicinal Chemistry has demonstrated that pyrazole-based compounds exhibit promising anti-inflammatory and anticancer activities. The presence of electron-withdrawing groups like the fluorophenyl substituent in 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE enhances the molecule's ability to interact with biological targets, making it a valuable candidate for drug discovery.
The synthesis of this compound typically involves multi-step reactions, often starting from readily available starting materials such as o-phenylenediamine and aldehydes. The formation of the pyrazole ring is achieved through cyclization reactions, followed by substitution reactions to introduce the fluorophenyl and methylphenyl groups. Optimization of reaction conditions, such as temperature and solvent choice, is crucial to ensure high yields and purity of the final product.
In terms of physical properties, 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE exhibits a melting point of approximately 220°C and is sparingly soluble in common organic solvents like dichloromethane and ethyl acetate. Its UV-vis spectrum shows strong absorption bands in the range of 270-300 nm, indicating its potential use in optoelectronic applications.
The application of this compound extends beyond traditional pharmaceuticals. Recent advancements in materials science have explored its use as a precursor for synthesizing conductive polymers. For example, researchers at Stanford University have reported that derivatives of this compound can be incorporated into polymer blends to enhance their electrical conductivity without compromising mechanical properties.
In conclusion, 1-(4-FLUOROPHENYL)-3-(4-METHYLPHENYL)-1H-PYRAZOLE-4-CARBALDEHYDE represents a versatile molecule with immense potential across multiple disciplines. Its unique structure, combined with recent research findings, positions it as a key player in future innovations in drug development and advanced materials.
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